molecular formula C9H12N2O2 B1470294 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde CAS No. 1782061-33-9

5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1470294
CAS No.: 1782061-33-9
M. Wt: 180.2 g/mol
InChI Key: UJFOSVBDVCHWQS-UHFFFAOYSA-N
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Description

5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a tetrahydropyran group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde typically involves the formation of the pyrazole ring followed by the introduction of the tetrahydropyran group and the aldehyde functional group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds can form the pyrazole ring, which can then be further functionalized to introduce the tetrahydropyran group and the aldehyde.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.

    Biology: It may serve as a building block for the development of biologically active compounds.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

    5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.

    2-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde: Similar structure but with the tetrahydropyran group attached to a different position on the pyrazole ring.

Uniqueness

The uniqueness of 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c12-6-8-5-10-11-9(8)7-1-3-13-4-2-7/h5-7H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFOSVBDVCHWQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=C(C=NN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde
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5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 3
5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde
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5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 5
5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 6
5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde

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